1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one
Description
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one is a hydroxyacetophenone derivative characterized by a benzyl substituent at the 5-position and a hydroxyl group at the 2-position of the phenyl ring.
Properties
CAS No. |
61300-15-0 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(5-benzyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O2/c1-11(16)14-10-13(7-8-15(14)17)9-12-5-3-2-4-6-12/h2-8,10,17H,9H2,1H3 |
InChI Key |
DBGGXJKEWYIAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of 1-(5-Benzyl-2-oxophenyl)ethan-1-one.
Reduction: Formation of 1-(5-Benzyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Hydroxyacetophenones with substituents at the 2-hydroxyphenyl core are widely studied for their biological and chemical properties. Below is a comparative analysis of structurally related compounds:
Key Structural Differences and Implications
Hydroxyl Position: The 2-hydroxy group enables hydrogen bonding, a feature shared with anti-inflammatory compounds like 4a and antitubercular chalcones .
Physical Properties :
- Melting Points : Sulfur-containing derivatives (e.g., 1f in ) exhibit higher melting points (137.3–138.5°C) due to dipole-dipole interactions, whereas benzyl-substituted compounds may have lower melting points owing to reduced crystallinity.
- Solubility : Lipophilic substituents (e.g., benzyl, ethyl) reduce aqueous solubility compared to polar groups (e.g., nitro, hydroxyl) in .
Biological Activities: Anti-inflammatory Potential: Compounds with oxadiazole and benzimidazole moieties (e.g., 4a ) show efficacy close to diclofenac, suggesting that 1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one could be optimized for similar activity. Antitubercular Activity: Pyrazoline derivatives synthesized from chalcones (e.g., compound 3 in ) highlight the role of electron-withdrawing groups (e.g., nitro) in enhancing bioactivity.
Biological Activity
1-(5-Benzyl-2-hydroxyphenyl)ethan-1-one, also known as AHPE, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of AHPE, drawing on diverse research findings to provide a comprehensive overview.
Synthesis of AHPE
The synthesis of this compound involves the reaction of benzyl bromide with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The resulting compound is characterized by its unique structural features, which contribute to its biological activity.
Antimicrobial Activity
AHPE has demonstrated notable antimicrobial properties against various bacterial strains. A study indicated that AHPE exhibited significant inhibition of the quorum sensing (QS) system in Agrobacterium tumefaciens, affecting β-galactosidase activity and reducing swimming motility and chemotaxis at concentrations ranging from 12.5 to 50 μg/mL . The minimum inhibitory concentration (MIC) was determined to be 100 μg/mL, indicating its potential as an antimicrobial agent.
| Concentration (μg/mL) | β-Galactosidase Inhibition (%) | Swimming Motility (cm) | Chemotaxis Diameter (cm) |
|---|---|---|---|
| 12.5 | 53 | 6.5 | 3.0 |
| 25 | 72 | 2.0 | 1.4 |
| 50 | - | 0.7 | 0.4 |
Cytotoxicity
The cytotoxic effects of AHPE were evaluated using the MTT assay on Vero cell lines. Results showed that AHPE had an IC50 value exceeding 375 μM, indicating minimal cytotoxicity at therapeutic concentrations . This suggests a favorable safety profile for further development.
Antiviral Activity
In addition to its antibacterial properties, AHPE has been investigated for its antiviral potential. Compounds structurally related to AHPE have shown significant anti-tobacco mosaic virus (TMV) activity, with some derivatives exhibiting better efficacy than established antiviral agents like ribavirin . The mechanism of action appears to involve interference with viral assembly processes.
The biological activity of AHPE is thought to be mediated through multiple pathways:
- Quorum Sensing Inhibition : By disrupting QS mechanisms in bacteria, AHPE can attenuate pathogenicity and virulence factors.
- Oxidative Stress Induction : Treatment with AHPE leads to increased oxidative stress in bacterial cells, which disrupts metabolic processes and energy supply .
- Interaction with Viral Proteins : Similar compounds have been shown to interact with viral coat proteins, inhibiting their assembly and replication .
Case Studies
- Study on A. tumefaciens : A comprehensive analysis demonstrated that AHPE significantly inhibited QS-related activities, providing insights into its potential application in controlling bacterial infections .
- Antiviral Evaluation : Research on flavonoid derivatives related to AHPE highlighted their superior antiviral activities compared to traditional treatments, suggesting a promising avenue for further exploration in antiviral drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
